![molecular formula C17H19NO2S B2625348 benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320505-89-1](/img/structure/B2625348.png)

benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

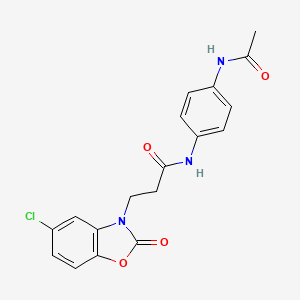

Benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis of Angular Pentacyclic Compounds

In a study by Dalal et al. (2017), photo-reorganization of certain benzo[b]thiophene derivatives in methanol under UV light was explored, leading to the formation of angular pentacyclic compounds. This method represents a green and convenient synthesis approach, avoiding the use of specific and toxic reagents, and yields compounds with potential applications in various chemical domains (Dalal et al., 2017).

Palladium-Catalyzed Synthesis

Chen et al. (2017) developed a palladium-catalyzed Sonogashira type cross-coupling reaction to synthesize 2-substituted benzo[b]thiophenes, demonstrating the versatility of these compounds in chemical synthesis. This method offers moderate to good yields and has been applied to produce compounds with potential as cannabinoid receptor ligands (Chen et al., 2017).

Crystal Structure Analysis

Sonar et al. (2003) reported on the crystal structure of a benzo[b]thiophene derivative, showcasing the structural details that are crucial for understanding the chemical behavior and potential applications in materials science (Sonar et al., 2003).

Synthesis of Bis(benzo[b]thiophen-2-yl)methane Derivatives

Katzsch et al. (2016) described the synthesis and crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, indicating their potential as building blocks in pharmaceuticals and material science. These structures show interesting edge-to-face and S...π interactions, providing insights into their assembly and potential applications (Katzsch et al., 2016).

Dual Antidepressant Drugs

Orus et al. (2002) synthesized benzo[b]thiophene derivatives with various substituents, aiming to develop dual antidepressant drugs. These compounds exhibit promising in vitro affinity for 5-HT1A receptors and serotonin reuptake inhibition, highlighting their potential therapeutic applications (Orus et al., 2002).

Agonists for the Alpha7 Nicotinic Acetylcholine Receptor

Tatsumi et al. (2004) discovered a series of 3-substituted 1-azabicyclo[2.2.2]octanes as potent agonists for the alpha7 nicotinic acetylcholine receptor, demonstrating the pharmaceutical relevance of benzo[b]thiophene derivatives in developing new therapeutic agents (Tatsumi et al., 2004).

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPPXNPJLBDLHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625266.png)

![Tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2625269.png)

![4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B2625271.png)

![4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2625272.png)

![2-(4-chlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2625274.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

![4-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2625284.png)